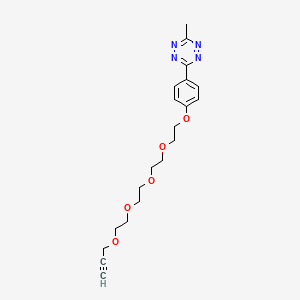

甲基四嗪-PEG5-炔烃

描述

Methyltetrazine-PEG5-alkyne is a PEG derivative containing an alkyne group and a hydrophilic PEG spacer. This reagent enables simple and efficient incorporation of a tetrazine moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules. The alkynes can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.

科学研究应用

Bioconjugation in Chemical Biology

Scientific Field

Chemical Biology

Application Summary

Bioconjugation involves attaching two molecules together, typically a biomolecule and a labeling entity. Methyltetrazine-PEG5-Alkyne is used for site-specific labeling of biomolecules, which is crucial for studying biological processes.

Methods of Application

The alkyne group of Methyltetrazine-PEG5-Alkyne reacts with azides present on biomolecules via click chemistry, forming a stable triazole linkage. This reaction is biocompatible and proceeds rapidly under physiological conditions without the need for a catalyst .

Results Summary

The use of Methyltetrazine-PEG5-Alkyne in bioconjugation has enabled the labeling of antibodies, proteins, and other biomolecules with high specificity and efficiency, facilitating their detection and tracking in biological systems .

Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Application Summary

In drug delivery, Methyltetrazine-PEG5-Alkyne is used to create linkers for antibody-drug conjugates (ADCs) and other targeted delivery systems.

Methods of Application

The compound is used to attach therapeutic agents to targeting molecules like antibodies. The PEG spacer enhances solubility and bioavailability, while the tetrazine group allows for rapid conjugation to trans-cyclooctene (TCO)-modified drugs or carriers .

Results Summary

ADCs utilizing Methyltetrazine-PEG5-Alkyne have shown improved target specificity and reduced off-target effects, enhancing the therapeutic index of drugs .

Diagnostic Imaging

Scientific Field

Diagnostic Medicine

Application Summary

Methyltetrazine-PEG5-Alkyne is employed in the development of imaging agents for visualizing enzyme activities in live cells.

Methods of Application

The compound is incorporated into probes that bind to active enzymes. Upon binding, the tetrazine moiety enables visualization through bioorthogonal ligation with imaging tags .

Results Summary

Studies have demonstrated the ability to image specific enzyme activities in real-time, providing insights into cellular processes and disease states .

Targeted Therapy

Scientific Field

Oncology

Application Summary

Methyltetrazine-PEG5-Alkyne is instrumental in creating targeted therapies, such as PROTACs, which are designed to degrade specific disease-causing proteins.

Methods of Application

The linker is used to connect a ligand for the target protein with a molecule that recruits an E3 ubiquitin ligase, leading to the target’s degradation .

Results Summary

PROTACs synthesized with this linker have shown high potency and selectivity in degrading target proteins, offering a promising approach for treating various diseases .

Molecular Biology Research

Scientific Field

Molecular Biology

Application Summary

In molecular biology, Methyltetrazine-PEG5-Alkyne facilitates the study of protein interactions and functions.

Methods of Application

The compound is used to modify proteins or nucleic acids, allowing for the introduction of fluorescent tags or other molecules that can be used in assays and microscopy .

Results Summary

The use of this linker has enabled the detailed study of molecular interactions and the elucidation of complex biological pathways .

Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Application Summary

Methyltetrazine-PEG5-Alkyne is used in synthetic chemistry for the preparation of complex molecules through click chemistry reactions.

Methods of Application

The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the synthesis of diverse molecular structures .

Results Summary

The application of Methyltetrazine-PEG5-Alkyne in synthetic chemistry has led to the efficient synthesis of polymers, dendrimers, and other macromolecules with potential applications in materials science and nanotechnology .

These applications highlight the broad utility of Methyltetrazine-PEG5-Alkyne in advancing scientific research across multiple disciplines. The compound’s ability to facilitate bioconjugation, enhance drug delivery, enable diagnostic imaging, contribute to targeted therapy, support molecular biology research, and aid in synthetic chemistry underscores its significance in the scientific community.

Proteomics

Scientific Field

Proteomics

Application Summary

In proteomics, Methyltetrazine-PEG5-Alkyne is used for the labeling and detection of proteins, particularly in the study of protein expression and modification.

Methods of Application

The compound is conjugated to proteins, which can then be tagged with fluorescent or biotinylated azides for detection and analysis in mass spectrometry or Western blotting .

Results Summary

This application has allowed for the detailed profiling of proteomes, identifying and quantifying thousands of proteins in complex biological samples .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

Methyltetrazine-PEG5-Alkyne finds use in the synthesis of nanomaterials, aiding in the functionalization of surfaces and the creation of nanostructures.

Methods of Application

The alkyne group facilitates the attachment of various molecules to nanoparticles or surfaces, enhancing their properties for use in sensors, catalysis, and drug delivery .

Results Summary

Functionalized nanoparticles using this linker have shown improved stability, biocompatibility, and targeted delivery capabilities .

Material Science

Scientific Field

Material Science

Application Summary

In material science, Methyltetrazine-PEG5-Alkyne is utilized in the development of smart materials with responsive or self-healing properties.

Methods of Application

The compound is incorporated into polymers that can react with complementary components, leading to materials that can change properties in response to external stimuli .

Results Summary

Materials developed with this approach have potential applications in coatings, biomedical devices, and environmental sensors .

Glycomics

Scientific Field

Glycomics

Application Summary

Methyltetrazine-PEG5-Alkyne is instrumental in glycomics for the study of glycoproteins and the glycosylation process.

Methods of Application

The linker is used to attach sugars to proteins or other molecules, enabling the study of carbohydrate structures and their biological roles .

Results Summary

Research in this field has led to a better understanding of cell signaling, immune responses, and disease markers related to glycosylation .

Environmental Science

Scientific Field

Environmental Science

Application Summary

This compound is applied in environmental science for the detection of pollutants and the development of environmental remediation techniques.

Methods of Application

Methyltetrazine-PEG5-Alkyne is used to create sensors that can detect specific contaminants, leveraging its reactivity for signal generation .

Results Summary

Sensors developed with this technology have been used to monitor water quality and detect trace amounts of hazardous substances .

Synthetic Biology

Scientific Field

Synthetic Biology

Application Summary

In synthetic biology, Methyltetrazine-PEG5-Alkyne is used to engineer biological systems and organisms with new functions.

Methods of Application

The linker enables the modular assembly of genetic components or the introduction of synthetic pathways into cells .

Results Summary

This has facilitated the creation of engineered microbes capable of producing biofuels, pharmaceuticals, and other valuable chemicals .

属性

IUPAC Name |

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPIEOTVXLRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG5-Alkyne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

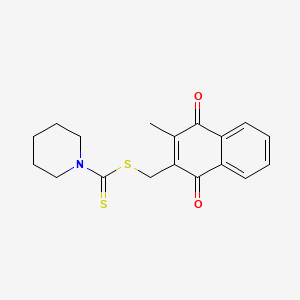

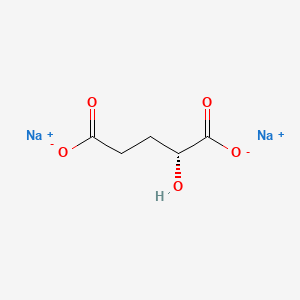

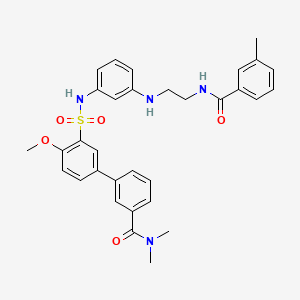

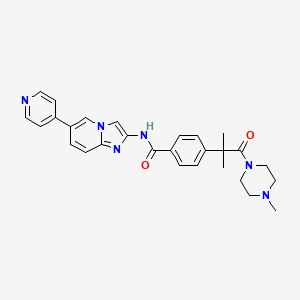

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)